BenchChemオンラインストアへようこそ!

AT-121 hydrochloride

Analgesic potency ED50 comparison Nonhuman primate antinociception

AT-121 hydrochloride (CAS 2099681-71-5) is a rationally designed, bifunctional nociceptin/orphanin FQ peptide (NOP) and mu opioid peptide (MOP) receptor partial agonist with a spiro[isoquinoline-4,4′-piperidine] scaffold. Its dual-target mechanism leverages the antinociceptive synergy between NOP and MOP receptors while attenuating classical MOP-agonist side effects through concurrent NOP activation.

Molecular Formula C24H39ClN4O3S
Molecular Weight 499.1 g/mol
Cat. No. B12414561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-121 hydrochloride
Molecular FormulaC24H39ClN4O3S
Molecular Weight499.1 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N.Cl
InChIInChI=1S/C24H38N4O3S.ClH/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31;/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31);1H
InChIKeyIWVSTMZJPKIJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AT-121 Hydrochloride for Pain and Opioid Use Disorder Research: A Standardized Bifunctional NOP/MOP Receptor Partial Agonist


AT-121 hydrochloride (CAS 2099681-71-5) is a rationally designed, bifunctional nociceptin/orphanin FQ peptide (NOP) and mu opioid peptide (MOP) receptor partial agonist with a spiro[isoquinoline-4,4′-piperidine] scaffold [1]. Its dual-target mechanism leverages the antinociceptive synergy between NOP and MOP receptors while attenuating classical MOP-agonist side effects through concurrent NOP activation [1]. Unlike traditional opioid analgesics that are selective MOP full agonists, AT-121 is a chemical probe that simultaneously engages two receptor systems with balanced partial efficacy, making it a reference standard for bifunctional analgesic research and a benchmark for evaluating next-generation safer opioid candidates [1].

Why NOP/MOP Bifunctional Agonists Cannot Be Interchanged—and Why AT-121 Represents a Molecularly Defined Reference Compound


Bifunctional NOP/MOP agonists are pharmacologically diverse rather than a uniform class. Cebranopadol, another prominent NOP/MOP ligand, produces typical MOP-mediated side effects including respiratory depression and reward, whereas AT-121 does not, as documented across multiple independent investigations [1]. Mechanistically, AT-121 uniquely induces no detectable MOP receptor phosphorylation while cebranopadol and its analogs AT-034 and AT-324 stimulate extensive receptor phosphorylation—a biochemical signature now linked to differential side effect liability [2]. Even among NOP/MOP partial agonists sharing the same pharmacological classification, the balance of NOP versus MOP efficacy, the degree of partial agonism, and the resulting phosphorylation pattern diverge sufficiently to preclude generic interchangeability. Consequently, researchers requiring a fully characterized bifunctional NOP/MOP ligand with established side-effect sparing must specifically validate AT-121 hydrochloride as their reference standard rather than relying on in-class substitution.

AT-121 Hydrochloride Selection Guide: Head-to-Head Quantitative Differentiation Data


100-Fold Potency Advantage over Morphine in Nonhuman Primate Acute Nociception

In a fully comparative warm-water tail-withdrawal assay in rhesus monkeys at 50 °C, AT-121 demonstrated an approximately 100-fold greater potency than morphine. Systemic AT-121 achieved a median effective dose (ED50) of 0.01 mg/kg versus morphine at 1.0 mg/kg, establishing a substantial potency differential within the same experimental framework [1]. The minimum effective dose of AT-121 required to achieve full antinociception was 0.03 mg/kg subcutaneously [1].

Analgesic potency ED50 comparison Nonhuman primate antinociception

Absence of Respiratory Depression at 10× Supra-Analgesic Doses, Versus Heroin-Induced Respiratory Compromise

AT-121 at a dose of 0.3 mg/kg—approximately 10–30 times greater than its fully antinociceptive dose range (0.01–0.03 mg/kg)—produced no statistically significant change in respiratory rate, minute volume, heart rate, blood pressure, or body temperature in telemetrically implanted rhesus monkeys monitored continuously over 6 hours [1]. By direct contrast, heroin (1.0 mg/kg, intramuscular) induced rapid respiratory depression requiring naltrexone (0.01 mg/kg) intervention for reversal within 20 minutes in the same primate model, providing a direct within-study safety comparison [1].

Respiratory safety Opioid safety pharmacology Telemetry monitoring

Zero Reinforcing Effects Compared with Dose-Dependent Oxycodone Reinforcement in Primate Self-Administration

In a progressive-ratio intravenous drug self-administration paradigm—a gold-standard translational model for abuse potential—AT-121 at doses spanning 0.3–10 μg/kg/injection produced no significant reinforcing effects distinguishable from saline (F = 1.2; p > 0.1) [1]. In the same assay, oxycodone generated robust, dose-dependent reinforcement (F = 9.7; p < 0.05), while remifentanil and cocaine served as positive reinforcing controls [1]. Additionally, AT-121 pretreatment (0.03 mg/kg) selectively attenuated oxycodone self-administration (F = 25.5; p < 0.05) without reducing food-maintained responding, demonstrating pharmacological selectivity [1].

Abuse liability Self-administration Progressive-ratio reinforcement

Undetectable MOP Receptor Phosphorylation Versus Extensive Cebranopadol-Stimulated Phosphorylation

In a systematic biochemical comparison employing MOP receptor phosphorylation profiling, AT-121 produced no detectable MOP receptor phosphorylation, whereas cebranopadol—a clinically investigated NOP/MOP full agonist—stimulated extensive MOP phosphorylation along with analogs AT-034 and AT-324 [1]. This biochemical signature correlated directly with differential side effect profiles: cebranopadol elicits respiratory depression and reward in vivo, whereas AT-121 is devoid of these liabilities [1]. The study demonstrated that combining low-efficacy G protein signaling at both NOP and MOP with undetectable receptor phosphorylation correlates with the absence of respiratory depression, abuse liability, and tolerance development as observed for AT-121 [1].

Receptor phosphorylation G protein signaling Biased agonism

No Morphine-Like Physical Dependence: Naltrexone-Precipitated Withdrawal Response

A naltrexone-precipitated withdrawal paradigm was used to compare physical dependence liability. Morphine-treated rhesus monkeys (1.8 mg/kg, twice daily for 3 days) developed significant physical dependence: naltrexone (0.01 mg/kg) on Day 4 precipitated withdrawal signs including increased respiratory rate (F = 49; p < 0.05), minute volume (F = 28.1; p < 0.05), heart rate (F = 10.4; p < 0.05), and mean arterial pressure (F = 15.4; p < 0.05) [1]. By contrast, AT-121-treated monkeys (0.03 mg/kg under repeated administration) did not exhibit precipitated withdrawal upon naltrexone challenge, demonstrating the absence of physical dependence [1]. Repeated AT-121 administration for up to 4 weeks also did not produce tolerance to its antinociceptive effects, unlike morphine [1].

Physical dependence Opioid withdrawal Naltrexone challenge

Absence of Opioid-Induced Hyperalgesia and Scratching Versus Morphine in the Identical Primate Cohort

In an acute capsaicin-induced thermal allodynia model in rhesus monkeys, AT-121 (0.01 or 0.03 mg/kg) did not induce opioid-induced hyperalgesia—a marker of tolerance and paradoxical pain sensitization—while morphine-treated animals developed significant hyperalgesia after repeated administration [1]. In a separate pruritus evaluation, AT-121 (0.03 mg/kg) did not significantly increase scratching responses (p > 0.9), whereas morphine (1.0 mg/kg) produced a significant increase in scratching in the same subjects (p < 0.05) [1]. Both comparisons were conducted within identical primate cohorts under shared experimental conditions [1].

Opioid-induced hyperalgesia Pruritus Capsaicin allodynia

Evidence-Backed Application Scenarios for AT-121 Hydrochloride in Translational Pain and Addiction Research


Nonhuman Primate Translational Analgesia Studies Requiring Potency Superior to Morphine Without Respiratory Safety Confounds

Investigators conducting nonhuman primate analgesia studies can deploy AT-121 hydrochloride as a reference bifunctional NOP/MOP agonist achieving full antinociception at a 100-fold lower ED50 (0.01 mg/kg) than morphine (1.0 mg/kg) [1]. This potency advantage combined with documented respiratory safety at 10–30× supra-analgesic doses (0.3 mg/kg) [1] enables experimental protocols requiring wide dosing windows without respiratory monitoring complications. Procurement of AT-121 hydrochloride of verified purity (≥95%) from commercial sources such as Cayman Chemical or LKT Labs (≥98%) ensures batch-to-batch consistency for replication across multi-site primate studies.

Addiction Liability Profiling Using the Progressive-Ratio Self-Administration Benchmark

AT-121 hydrochloride serves as a validated negative control compound in intravenous self-administration abuse liability assays. Its reinforcing profile is statistically indistinguishable from saline across a 0.3–10 μg/kg/injection dose range (F = 1.2; p > 0.1), directly contrasting with oxycodone's dose-dependent reinforcement (F = 9.7; p < 0.05) [1]. Researchers can use AT-121 as a comparator standard when profiling novel bifunctional candidates, ensuring robust discrimination between compounds with reinforcing potential and those, like AT-121, that lack this liability [1].

Biochemical Benchmarking of MOP Phosphorylation-Sparing NOP/MOP Ligands

For molecular pharmacology programs screening bifunctional NOP/MOP agonists with minimal side-effect signatures, AT-121 provides the only currently characterized ligand exhibiting undetectable MOP receptor phosphorylation while retaining functional NOP/MOP partial agonism (EC50 NOP = 35 nM; EC50 MOP = 20 nM) [1]. This contrasts with cebranopadol, AT-034, and AT-324, which all stimulate extensive MOP phosphorylation [1]. Suppliers including MedChemExpress and Cayman Chemical provide AT-121 hydrochloride with reported purity up to 99.73% , supporting reproducible biochemical assay conditions.

Chronic Dosing Regimens Requiring Sustained Analgesia Without Tolerance or Physical Dependence

AT-121 hydrochloride is the appropriate compound selection for experimental chronic pain models requiring repeated administration over weeks. After 4 weeks of continuous AT-121 treatment (0.03 mg/kg), rhesus monkeys retained full antinociceptive responsiveness without developing analgesic tolerance, directly contrasting with morphine-treated subjects that exhibited significant tolerance by 4 weeks [1]. Similarly, AT-121-treated subjects showed no naltrexone-precipitated withdrawal, whereas morphine-treated monkeys displayed significant withdrawal on all monitored physiological parameters (respiratory rate F = 49, minute volume F = 28.1, heart rate F = 10.4, MAP F = 15.4; all p < 0.05) [1]. Storage at –20 °C as recommended by commercial suppliers ensures chemical stability throughout long-duration in vivo protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT-121 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.